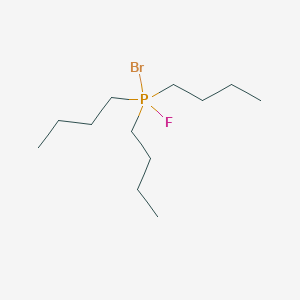
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt. with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a complex chemical compound that may have applications in various fields such as chemistry, biology, and industry This compound consists of two main components: a dodecanaminium derivative and a phenoxy-tetraoxatetradecanol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide typically involves the quaternization of dodecanamine with an ethoxy-oxoethylating agent in the presence of a bromide source. The reaction conditions may include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: 50-70°C
- Reaction Time: 12-24 hours
The synthesis of 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol involves the reaction of 2,4-dichloro-5-methylphenol with a tetraoxatetradecanol derivative under basic conditions. The reaction conditions may include:
- Solvent: Anhydrous toluene or dichloromethane
- Base: Sodium hydroxide or potassium carbonate
- Temperature: 60-80°C
- Reaction Time: 6-12 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol can undergo:
Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
Etherification: Reaction with alkyl halides to form ethers.
Hydrolysis: Reaction with water or aqueous base to form phenol and tetraoxatetradecanol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Chloride, iodide, hydroxide
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding oxides or alcohols
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted ammonium salts or phenol derivatives
Scientific Research Applications
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt. with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use as a surfactant or antimicrobial agent.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in formulations for personal care products, detergents, or coatings.
Mechanism of Action
The mechanism of action of this compound may involve interactions with cellular membranes, proteins, or nucleic acids. The dodecanaminium derivative may act as a surfactant, disrupting cell membranes, while the phenoxy-tetraoxatetradecanol derivative may interact with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-Dodecanaminium, N,N-dimethyl-, bromide: A simpler quaternary ammonium compound with similar surfactant properties.
2,4-Dichlorophenoxyacetic acid: A phenoxy derivative with herbicidal properties.
Polyethylene glycol derivatives: Compounds with similar tetraoxatetradecanol structures used in various applications.
Uniqueness
The combination of the dodecanaminium and phenoxy-tetraoxatetradecanol derivatives in this compound may result in unique properties, such as enhanced surfactant activity, antimicrobial effects, or specific interactions with biological targets.
Properties
CAS No. |
86550-90-5 |
|---|---|
Molecular Formula |
C35H64BrCl2NO8 |
Molecular Weight |
777.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2,4-dichloro-5-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol;dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C18H38NO2.C17H26Cl2O6.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;1-14-12-17(16(19)13-15(14)18)25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-20;/h5-17H2,1-4H3;12-13,20H,2-11H2,1H3;1H/q+1;;/p-1 |
InChI Key |
OFIZPRQPPDYMOL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.CC1=CC(=C(C=C1Cl)Cl)OCCOCCOCCOCCOCCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


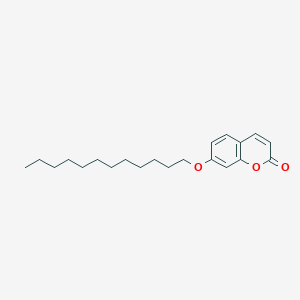

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
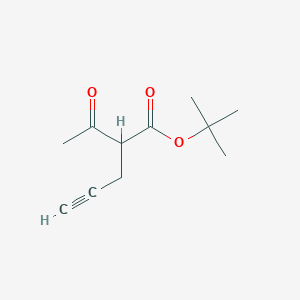
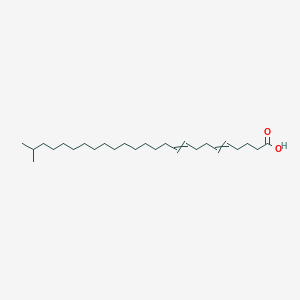
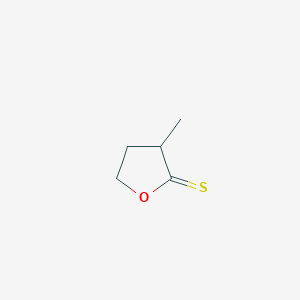

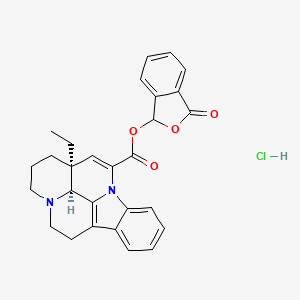
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)

![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
